molecular formula C21H19NO3 B14955508 7-hydroxy-6-(1H-indol-2-yl)-8-methyl-4-propyl-2H-chromen-2-one

7-hydroxy-6-(1H-indol-2-yl)-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B14955508
M. Wt: 333.4 g/mol
InChI Key: QUUBIGFJXHUWQP-UHFFFAOYSA-N
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Description

7-hydroxy-6-(1H-indol-2-yl)-8-methyl-4-propyl-2H-chromen-2-one is a complex organic compound that features both indole and chromenone moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-6-(1H-indol-2-yl)-8-methyl-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chromenone moiety can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-6-(1H-indol-2-yl)-8-methyl-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The chromenone ring can be reduced to form a dihydro derivative.

    Substitution: The indole and chromenone rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the chromenone ring would produce a dihydro derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 7-hydroxy-6-(1H-indol-2-yl)-8-methyl-4-propyl-2H-chromen-2-one would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through its indole and chromenone moieties. These interactions could modulate biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-hydroxy-6-(1H-indol-2-yl)-3,4,8-trimethyl-2H-chromen-2-one
  • 7-hydroxy-6-(1H-indol-2-yl)-4-propyl-2H-chromen-2-one

Uniqueness

The uniqueness of 7-hydroxy-6-(1H-indol-2-yl)-8-methyl-4-propyl-2H-chromen-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl and propyl groups at specific positions on the chromenone ring can affect the compound’s overall properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

7-hydroxy-6-(1H-indol-2-yl)-8-methyl-4-propylchromen-2-one

InChI

InChI=1S/C21H19NO3/c1-3-6-13-10-19(23)25-21-12(2)20(24)16(11-15(13)21)18-9-14-7-4-5-8-17(14)22-18/h4-5,7-11,22,24H,3,6H2,1-2H3

InChI Key

QUUBIGFJXHUWQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=CC4=CC=CC=C4N3)O)C

Origin of Product

United States

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